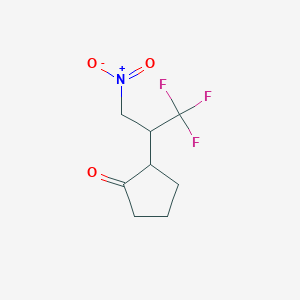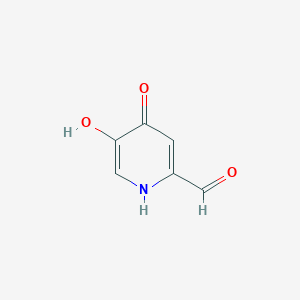
5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-4-oxo-1H-pyridine-2-carbaldehyde is a heterocyclic compound with significant importance in various fields of chemistry and biology. This compound features a pyridine ring substituted with hydroxyl, oxo, and formyl groups, making it a versatile intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-4-oxo-1H-pyridine-2-carbaldehyde can be achieved through several methods. One common approach involves the oxidation of 5-hydroxy-2-pyridinecarboxaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . Another method includes the cyclization of appropriate precursors under acidic or basic conditions to form the desired pyridine ring structure .
Industrial Production Methods: Industrial production of 5-Hydroxy-4-oxo-1H-pyridine-2-carbaldehyde typically involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and catalytic processes are often employed to enhance the efficiency and scalability of the production .
Análisis De Reacciones Químicas
Types of Reactions: 5-Hydroxy-4-oxo-1H-pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming dihydroxypyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include carboxylic acids, dihydroxypyridine derivatives, and various substituted pyridine compounds .
Aplicaciones Científicas De Investigación
5-Hydroxy-4-oxo-1H-pyridine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-4-oxo-1H-pyridine-2-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity . It can also participate in redox reactions, influencing cellular oxidative stress and signaling pathways .
Comparación Con Compuestos Similares
5-Hydroxy-4-oxo-2-styryl-4H-pyran-2-carboxylic acid: Similar in structure but with a pyran ring instead of a pyridine ring.
4-Hydroxy-2-quinolone: Shares the hydroxyl and oxo functional groups but has a quinolone ring.
1H-Indole-3-carbaldehyde: Contains a formyl group but has an indole ring structure.
Uniqueness: 5-Hydroxy-4-oxo-1H-pyridine-2-carbaldehyde is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Propiedades
Número CAS |
112334-45-9 |
|---|---|
Fórmula molecular |
C6H5NO3 |
Peso molecular |
139.11 g/mol |
Nombre IUPAC |
5-hydroxy-4-oxo-1H-pyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H5NO3/c8-3-4-1-5(9)6(10)2-7-4/h1-3,10H,(H,7,9) |
Clave InChI |
NTWXQDISUWBDPV-UHFFFAOYSA-N |
SMILES |
C1=C(NC=C(C1=O)O)C=O |
SMILES canónico |
C1=C(NC=C(C1=O)O)C=O |
Sinónimos |
2-Pyridinecarboxaldehyde,1,4-dihydro-5-hydroxy-4-oxo-(9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


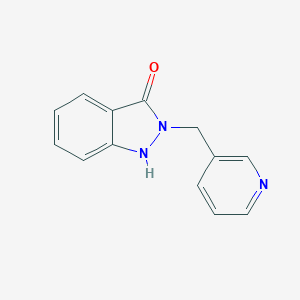
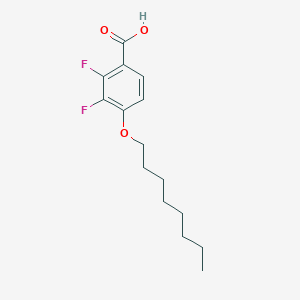
![3-methyl-7H-pyrano[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B39727.png)




![4-Amino-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B39735.png)

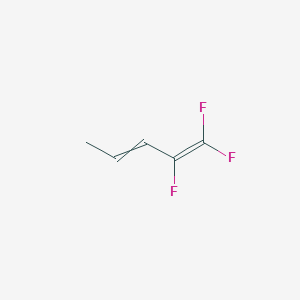
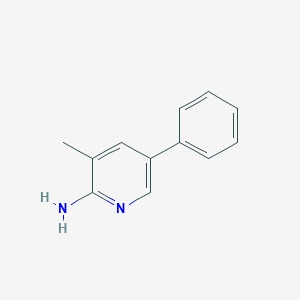
![(3R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-3-carbaldehyde](/img/structure/B39744.png)
